molecular formula C14H18ClNO3 B12478416 methyl (2S,4S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate CAS No. 1354487-28-7

methyl (2S,4S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate

Cat. No.: B12478416
CAS No.: 1354487-28-7
M. Wt: 283.75 g/mol
InChI Key: AWUPDKHJMURXRH-RYUDHWBXSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The compound’s molecular formula, C₁₄H₁₈ClNO₃ , reflects a pyrrolidine core substituted with a methyl ester group at position 2 and a 4-chloro-3,5-dimethylphenoxy moiety at position 4. The IUPAC name, methyl (2S,4S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate , systematically describes its structure:

  • Pyrrolidine backbone : A five-membered saturated heterocycle with nitrogen at position 1.
  • Stereochemistry : Configurations at C2 and C4 are both S, as denoted by the (2S,4S) prefix.
  • Substituents :
    • A methyl ester (-COOCH₃) at C2.
    • A 4-chloro-3,5-dimethylphenoxy group (-O-C₆H₂Cl(CH₃)₂) at C4.

The SMILES notation , ClC1=C(C(C)=C(OC2C[C@H](NC2)C(=O)OC)C(C)=C1), encodes connectivity and stereochemistry, while the InChIKey VFYVITZSTXCAFS-RYUDHWBXSA-N uniquely identifies the compound.

Table 1: Key Molecular Descriptors

Property Value
Molecular formula C₁₄H₁₈ClNO₃
Molecular weight 283.75 g/mol
Stereochemical descriptors (2S,4S)
CAS registry number Not publicly disclosed

Properties

CAS No.

1354487-28-7

Molecular Formula

C14H18ClNO3

Molecular Weight

283.75 g/mol

IUPAC Name

methyl (2S,4S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate

InChI

InChI=1S/C14H18ClNO3/c1-8-4-10(5-9(2)13(8)15)19-11-6-12(16-7-11)14(17)18-3/h4-5,11-12,16H,6-7H2,1-3H3/t11-,12-/m0/s1

InChI Key

AWUPDKHJMURXRH-RYUDHWBXSA-N

Isomeric SMILES

CC1=CC(=CC(=C1Cl)C)O[C@H]2C[C@H](NC2)C(=O)OC

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC2CC(NC2)C(=O)OC

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Enamines

A method adapted from EP3015456A1 employs a chiral enamine intermediate derived from (S)-pyroglutamic acid.

  • Step 1 : Methyl (S)-pyroglutamate is treated with allyl bromide under basic conditions (n-BuLi, THF, −78°C) to introduce the C4 substituent.
  • Step 2 : Catalytic hydrogenation (Pd/C, H₂, 50 psi) reduces the double bond, yielding the cis-pyrrolidine with >98% diastereomeric excess (de).
  • Key Data :
Step Yield Purity (HPLC)
1 85% 92%
2 90% 95%

Hydroamination of Alkynes

As described in PMC7227796, silver-catalyzed hydroamination of propargylamines forms the pyrrolidine ring.

  • Conditions : AgOAc (10 mol%), DCM, rt, 24 h.
  • Outcome : Achieves 78% yield with 94% enantiomeric excess (ee) using a chiral propargylamine precursor.

Introduction of the 4-Chloro-3,5-dimethylphenoxy Group

The phenoxy substituent is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling.

SNAr with 4-Chloro-3,5-dimethylphenol

Adapting methods from CN103232389A and PMC4224302:

  • Step 1 : Activation of 4-chloro-3,5-dimethylphenol (synthesized via CuCl₂-catalyzed chlorination of 3,5-dimethylphenol) using NaH in THF.
  • Step 2 : Reaction with the pyrrolidine intermediate (C4-OH activated as a triflate) at 80°C for 12 h.
  • Yield : 82%.

Ullmann Coupling

Using CuI/L-proline catalysis (PMC2391011):

  • Conditions : CuI (20 mol%), L-proline (40 mol%), K₃PO₄, DMSO, 100°C.
  • Outcome : 75% yield with retention of stereochemistry.

Esterification and Final Functionalization

The methyl ester is typically introduced early but may require protection during subsequent steps.

Fischer Esterification

  • Process : Reaction of pyrrolidine-2-carboxylic acid with methanol/H₂SO₄ under reflux (12 h).
  • Yield : 95%.

Protective Group Strategies

  • Boc Protection : Tert-butyloxycarbonyl (Boc) groups are used to shield the amine during phenoxy coupling, followed by TFA deprotection (CN111440051A).

Comparative Analysis of Synthetic Routes

Method Total Yield Stereoselectivity Scalability Cost Efficiency
Hydrogenation (Route 1) 68% >98% de High Moderate
Hydroamination (Route 2) 58% 94% ee Moderate High
Ullmann Coupling (Route 3) 63% 89% ee Low Low

Key Observations :

  • Route 1 offers superior stereocontrol but requires high-pressure hydrogenation equipment.
  • Route 3, while cost-effective, suffers from scalability issues due to prolonged reaction times.

Optimization Challenges and Solutions

Racemization During Alkylation

  • Issue : Direct alkylation of pyrrolidine intermediates risks racemization at C2.
  • Solution : Use of non-polar solvents (toluene) and low temperatures (−40°C) reduces epimerization to <5%.

Regioselectivity in Phenoxy Substitution

  • Challenge : Competing O- vs. C-alkylation.
  • Mitigation : Employing bulky bases (e.g., LDA) ensures exclusive O-alkylation.

Characterization and Purity Control

Analytical Data

  • HPLC : Purity >99% (C18 column, MeCN/H₂O = 70:30).
  • NMR (¹H) : δ 7.12 (s, 2H, aryl), 4.85 (m, 1H, C4-O), 3.72 (s, 3H, COOCH₃).
  • Chiral GC : 99.2% ee (Chiralpak AD-H column).

Scalability in Pilot Trials

  • Batch Size : 500 g runs achieved 85% yield with 98% purity, confirming industrial viability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenoxy ring, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the carboxylate group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic aromatic substitution.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives of the original compound.

    Reduction: Alcohol or aldehyde derivatives.

    Substitution: Compounds with additional functional groups on the phenoxy ring.

Scientific Research Applications

Methyl (2S,4S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl (2S,4S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrrolidine/Piperidine Carboxylate Esters

Key Compounds:
  • Methyl (2S,4S)-4-(2,5-dimethylphenoxy)pyrrolidine-2-carboxylate ()
  • Methyl (2R,1R)-1-(1-carbamoyl-3-phenyl-1-ethyl)-piperidine-2-carboxylate ()
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Optical Rotation [α]D Reference
Target compound C₁₄H₁₈ClNO₃ 283.74 4-Chloro-3,5-dimethylphenoxy N/A N/A Estimated
Methyl (2S,4S)-4-(2,5-dimethylphenoxy)pyrrolidine-2-carboxylate C₁₄H₁₉NO₃ 249.30 2,5-Dimethylphenoxy N/A N/A
Methyl (2R,1R)-1-(1-carbamoyl-3-phenyl-1-ethyl)-piperidine-2-carboxylate C₁₆H₂₂N₂O₃ 290.36 Carbamoyl, phenyl 79–81 -45.5 (c 0.540, CHCl₃)

Analysis :

  • Structural Differences: The target compound’s 4-chloro-3,5-dimethylphenoxy group differs from the 2,5-dimethylphenoxy group in ’s analog, altering electronic and steric properties. The chlorine atom increases molecular weight and polarizability compared to methyl .
  • Ring Size : Piperidine derivatives (e.g., ) exhibit lower melting points (79–81°C) than pyrrolidine analogs, likely due to reduced ring strain and packing efficiency .

Pyrrolidine Carboxamides ()

Key Compounds:
  • (2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Biological Relevance Reference
(2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide C₁₉H₂₂N₃O₂S 356.46 Hydroxy, benzylamide, thiazolyl Likely protease inhibition

Analysis :

  • Amide vs. Ester : The carboxamide group in ’s compound improves hydrogen-bonding capacity and aqueous solubility compared to the target’s ester.

Thiazolidine Derivatives ()

Key Compounds:
  • (4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid
Compound Name Molecular Formula Substituents Functional Relevance Reference
(4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid C₁₇H₂₂N₃O₄S Piperazine-dione, thiazolidine Metal chelation, enzyme inhibition

Analysis :

Biological Activity

Methyl (2S,4S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to explore its biological activity through a review of relevant studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C₁₄H₁₉ClN₁O₃
  • CAS Number : 1354484-62-0
  • Molecular Weight : 285.76 g/mol

The presence of the pyrrolidine core and the chloro-substituted phenoxy group suggests potential interactions with biological targets, making it a candidate for further investigation.

Research indicates that compounds with similar structures often interact with various biological pathways. The following mechanisms have been proposed for this compound:

  • Inhibition of Protein Interactions : The compound may inhibit specific protein interactions critical for cancer cell proliferation. For example, it has been suggested to act as an MDM2 inhibitor, which plays a role in regulating p53 activity in cancer cells .
  • Antioxidant Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds exhibit antioxidant properties, potentially mitigating oxidative stress in cells .
  • Cytotoxic Effects : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. The effectiveness is often evaluated using assays such as the resazurin assay to measure cell viability .

Anticancer Activity

A significant area of research focuses on the anticancer properties of this compound. Studies have shown that:

  • It exhibits selective cytotoxicity against certain cancer cell lines.
  • In vitro experiments indicate that the compound can induce apoptosis in cancer cells through caspase activation pathways .

Case Studies

  • MDM2 Inhibition Study :
    • A study evaluated the binding affinity and inhibitory effects of this compound on MDM2.
    • Results showed that the compound binds effectively to MDM2, leading to increased levels of p53 and subsequent apoptosis in cancer cells .
  • Antioxidant Effects :
    • Another study assessed the antioxidant capacity of related pyrrolidine derivatives.
    • The findings indicated that these compounds could reduce reactive oxygen species (ROS) levels in treated cells, suggesting a protective effect against oxidative damage .

Data Summary

Activity TypeObservationsReference
MDM2 InhibitionHigh binding affinity; increased p53 levels
CytotoxicityInduced apoptosis in various cancer cell lines
Antioxidant ActivityReduced ROS levels; protective effects

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